1-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(o-tolyl)urea
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Overview
Description
1-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(o-tolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(o-tolyl)urea typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the pyrazole moiety: The pyrazole ring can be introduced through a condensation reaction with an appropriate aldehyde or ketone.
Urea formation: The final step involves the reaction of the oxadiazole-pyrazole intermediate with an isocyanate or a carbodiimide to form the urea linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(o-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Agriculture: It could be used as a pesticide or herbicide due to its potential bioactivity.
Materials Science: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(o-tolyl)urea involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-phenylurea
- 1-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolyl)urea
Uniqueness
1-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(o-tolyl)urea is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
1-(2-methylphenyl)-3-[5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c1-9-5-3-4-6-10(9)15-13(21)16-14-18-17-12(22-14)11-7-8-20(2)19-11/h3-8H,1-2H3,(H2,15,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXDUXZCFIKNII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=NN=C(O2)C3=NN(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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